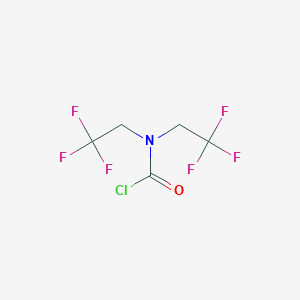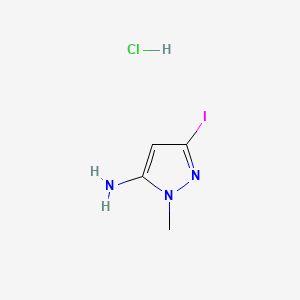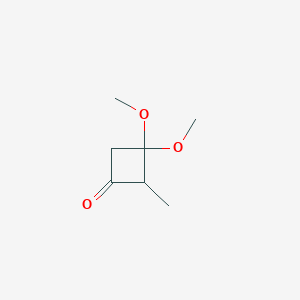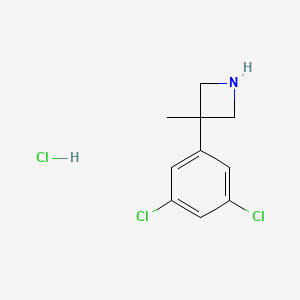
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is a chemical compound with the molecular formula C5H4ClF6NO. It is known for its unique properties due to the presence of trifluoroethyl groups, which impart significant electron-withdrawing effects. This compound is used in various chemical reactions and has applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride can be synthesized through the reaction of N,N-bis(2,2,2-trifluoroethyl)amine with phosgene. The reaction typically takes place in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to ensure safety and efficiency. The process includes the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols .
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbamoyl derivatives are formed.
Hydrolysis Products: The primary products are N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride has several applications in scientific research:
Biology: It is employed in the modification of biomolecules to study their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The electron-withdrawing trifluoroethyl groups enhance the reactivity of the carbamoyl chloride, making it a potent electrophile in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(2-chloroethyl)carbamoyl chloride
- N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride
- Bis(2,2,2-trifluoroethyl) ether
Uniqueness
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is unique due to the presence of two trifluoroethyl groups, which significantly enhance its reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring high reactivity and selectivity .
Propiedades
Fórmula molecular |
C5H4ClF6NO |
|---|---|
Peso molecular |
243.53 g/mol |
Nombre IUPAC |
N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |
InChI |
InChI=1S/C5H4ClF6NO/c6-3(14)13(1-4(7,8)9)2-5(10,11)12/h1-2H2 |
Clave InChI |
PMOHCPXREIEFHF-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)N(CC(F)(F)F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)


![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)



![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)


![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)

![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
